![molecular formula C15H9Cl2FN2OS3 B2858888 N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide CAS No. 922581-56-4](/img/structure/B2858888.png)
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide
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Description
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide, commonly referred to as DTTA, is a thiazole-based compound that has gained significant attention in the scientific community due to its potential use in various fields of research. DTTA is a synthetic compound that was first synthesized in 2011 by a group of researchers from the University of California, San Diego.
Scientific Research Applications
Medicinal Chemistry Applications
Compounds related to N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide have been extensively studied for their potential medicinal properties. For example, derivatives of this compound have been synthesized and evaluated for their anticancer activity. A study on the synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings highlighted the significance of these compounds in targeting cancer cells. These compounds were screened for their potential antitumor activity in vitro against human tumor cell lines derived from nine neoplastic diseases, demonstrating considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Enzyme Inhibition
Another significant application area is enzyme inhibition, where these compounds have shown potential as inhibitors. For instance, a series of compounds was synthesized and evaluated for their α-glucosidase inhibitory activity. Among these, certain derivatives demonstrated very good inhibition, indicating their potential in managing conditions like diabetes through the inhibition of α-glucosidase enzyme activity (Koppireddi, Avula, Tiwari, Ali, & Yadla, 2014).
Material Science
In material science, thiazole-based compounds, including those related to the specified chemical structure, have been explored for their optoelectronic properties. A study on thiazole-based polythiophenes investigated the electrochemical polymerization and optoelectronic properties of conducting polymers derived from thiazole-containing monomers. These materials exhibited interesting optical band gaps and switching times, suggesting their applicability in electronic and optoelectronic devices (Camurlu & Guven, 2015).
properties
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2FN2OS3/c16-12-5-10(14(17)24-12)11-6-23-15(19-11)20-13(21)7-22-9-3-1-8(18)2-4-9/h1-6H,7H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKNWNVNNODKMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCC(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2FN2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide |
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